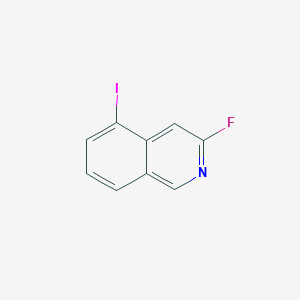

3-Fluoro-5-iodoisoquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H5FIN |

|---|---|

Molecular Weight |

273.05 g/mol |

IUPAC Name |

3-fluoro-5-iodoisoquinoline |

InChI |

InChI=1S/C9H5FIN/c10-9-4-7-6(5-12-9)2-1-3-8(7)11/h1-5H |

InChI Key |

MTVNPPDJRAOUFR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CN=C(C=C2C(=C1)I)F |

Origin of Product |

United States |

Physicochemical Properties and Spectroscopic Data of 3 Fluoro 5 Iodoisoquinoline

The distinct arrangement of atoms in 3-fluoro-5-iodoisoquinoline gives rise to a specific set of physical and chemical properties. While detailed experimental data for this particular compound is not extensively documented in publicly available literature, its properties can be inferred from data on related structures and general principles of organic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H5FIN | bldpharm.com |

| Molecular Weight | 273.05 g/mol | bldpharm.com |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in common organic solvents | Inferred |

Note: Some values are inferred based on the properties of similar chemical structures.

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Aromatic protons would exhibit characteristic chemical shifts and coupling patterns influenced by the electron-withdrawing effects of the fluorine and iodine atoms. |

| ¹³C NMR | The carbon spectrum would show distinct signals for each of the nine carbon atoms, with the carbons attached to fluorine and iodine exhibiting characteristic shifts. |

| ¹⁹F NMR | A single resonance corresponding to the fluorine atom at the 3-position would be observed. |

| Mass Spectrometry | The molecular ion peak would be observed at m/z corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of iodine. |

Chemical Reactivity and Transformations of 3 Fluoro 5 Iodoisoquinoline

Reactivity at the Fluoro-Substituted C-3 Position

The fluorine atom at the C-3 position, adjacent to the ring nitrogen, significantly influences the electronic properties of the isoquinoline (B145761) system, primarily activating this site for specific types of reactions.

The C-3 position of the 3-fluoro-5-iodoisoquinoline molecule is activated for nucleophilic aromatic substitution (S_NAr) reactions. rsc.org In this process, the fluorine atom acts as a leaving group and is displaced by a variety of nucleophiles. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The presence of the electron-withdrawing nitrogen atom in the isoquinoline ring helps to stabilize this negatively charged intermediate, facilitating the substitution. libretexts.org

Research on similarly structured 1-fluoroalkyl-3-fluoroisoquinolines has shown that the fluorine at C-3 can be readily substituted by a range of heteroatom nucleophiles. rsc.org This suggests that this compound would react similarly. Typical nucleophiles that can be employed in these transformations include:

Oxygen Nucleophiles: Alkoxides (e.g., sodium methoxide) and phenoxides to form 3-alkoxy or 3-aryloxyisoquinolines.

Sulfur Nucleophiles: Thiolates (e.g., sodium thiophenoxide) to yield 3-thioether derivatives. rsc.org

Nitrogen Nucleophiles: Amines (e.g., morpholine, anilines) to produce 3-aminoisoquinoline derivatives. rsc.org

These reactions are typically carried out in polar solvents to facilitate the formation and stabilization of the charged intermediate. rsc.org

The high electronegativity of the fluorine atom exerts a powerful inductive electron-withdrawing effect (-I effect), which significantly lowers the electron density at the C-3 carbon to which it is attached. This polarization makes the C-3 position highly electrophilic and thus susceptible to attack by nucleophiles. libretexts.orgsmolecule.com

While fluorine also possesses a lone pair that can participate in a positive mesomeric effect (+M effect), its inductive effect is dominant in activating the ring for nucleophilic attack. The stabilization of the Meisenheimer intermediate is a key factor; the negative charge developed during the nucleophilic attack can be delocalized onto the electronegative nitrogen atom of the isoquinoline ring. libretexts.org Electron-withdrawing groups, like fluorine, particularly at positions ortho or para to the leaving group, further stabilize this intermediate, lowering the activation energy for the reaction. libretexts.orgnih.gov This electronic influence specifically channels the reactivity at C-3 towards the S_NAr pathway, often in preference to other potential transformations at that site.

Reactivity at the Iodo-Substituted C-5 Position

The carbon-iodine bond at the C-5 position is weaker and more polarizable than the C-F bond, making it the preferred site for transformations involving organometallic intermediates and transition-metal-catalyzed reactions. baranlab.org

The iodine at C-5 serves as an excellent leaving group in a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net The reactivity of aryl iodides in these transformations is generally higher than that of the corresponding bromides or chlorides. researchgate.net

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl iodide with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orgacs.org This method would allow the synthesis of 5-aminoisoquinoline (B16527) derivatives from this compound. arkat-usa.org The choice of ligand and base is critical for achieving high yields and functional group tolerance. libretexts.org

Negishi Coupling: In a Negishi reaction, an organozinc reagent is coupled with the aryl iodide. tandfonline.comillinois.edu This allows for the formation of a new carbon-carbon bond by introducing various alkyl or aryl groups at the C-5 position. researchgate.net

Stille Coupling: This reaction involves the coupling of the aryl iodide with an organostannane (organotin) reagent. researchgate.netu-tokyo.ac.jp The Stille reaction is known for its tolerance of a wide variety of functional groups and relatively mild reaction conditions. harvard.eduuwindsor.ca

| Reaction Name | Typical Catalyst | Typical Ligand | Typical Base | Coupling Partner | Reference |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, JohnPhos, BINAP | NaOt-Bu, Cs₂CO₃, K₃PO₄ | Primary/Secondary Amines | wikipedia.org, libretexts.org |

| Negishi Coupling | Pd(PPh₃)₄, PdCl₂(dppf) | PPh₃, dppf | (Not required) | Organozinc Reagents (R-ZnX) | tandfonline.com, researchgate.net |

| Stille Coupling | Pd(PPh₃)₄, Pd₂(dba)₃ | PPh₃, AsPh₃ | (Not required, CuI additive) | Organostannanes (R-SnR'₃) | harvard.edu, researchgate.net |

The C-5 iodo group can be converted into highly reactive organometallic intermediates through metal-halogen exchange. These intermediates are powerful nucleophiles and bases, enabling a different set of transformations.

Grignard Reagents: Reaction with magnesium metal (Mg) in an anhydrous ether solvent like THF or diethyl ether would convert the C-I bond into a Grignard reagent (R-MgI). wisc.edulibretexts.org This organomagnesium compound can then react with a wide range of electrophiles, such as aldehydes, ketones, and carbon dioxide, to introduce new functional groups at the C-5 position. libretexts.org The C-F bond is generally unreactive towards magnesium under these conditions. rsc.org

Organolithium Compounds: Transmetalation with an alkyllithium reagent, such as n-butyllithium or t-butyllithium, typically at low temperatures (-78 °C), can generate the corresponding 5-lithioisoquinoline derivative. wikipedia.orgresearchgate.net This organolithium species is a very strong base and nucleophile that can react with various electrophiles. wikipedia.org The low temperature is crucial to prevent undesired side reactions. scispace.com

It is possible to selectively remove the iodine atom at the C-5 position, leaving the fluorine atom at C-3 intact, a process known as selective dehalogenation or reduction. This transformation yields 3-fluoroisoquinoline (B1619788), which can be a valuable intermediate in its own right.

Several methods can achieve this selective reduction:

Catalytic Hydrogenation: Using a palladium on carbon (Pd/C) catalyst with a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate) can effectively reduce the more reactive C-I bond while leaving the much stronger C-F bond untouched.

Photoredox Catalysis: Modern photoredox methods have shown high selectivity in the dehalogenation of polyhalogenated arenes. beilstein-journals.org These reactions often use a photosensitizer and a hydrogen atom donor, and can be tuned to selectively cleave the weaker C-I bond over other carbon-halogen bonds.

Hydride Reagents: While some strong hydride reagents might lack selectivity, milder conditions or specific reagents can be employed for selective deiodination.

This selective dehalogenation underscores the orthogonal reactivity of the two halogen substituents on the isoquinoline core. beilstein-journals.orggoogle.com

Hypervalent Iodine Chemistry and Iodonium (B1229267) Salt Formation

The iodine atom at the C-5 position of the isoquinoline ring is a key site for derivatization through hypervalent iodine chemistry. This typically involves the oxidation of the iodoarene to a hypervalent iodine(III) species, which can then be converted into diaryliodonium salts. These salts are valuable precursors for nucleophilic substitution reactions, including radiofluorination for positron emission tomography (PET). nih.govnih.gov

A novel and efficient one-pot process has been developed for the synthesis of aryl(isoquinoline)iodonium salts. nih.govscispace.com This method involves the silver-catalyzed amination of alkynes followed by an exchange with a hypervalent iodine reagent, such as Aryl-I-Py2(OTf)2. nih.govscispace.com This approach circumvents the need for traditional methods that rely on the oxidation of aryl halides or exchange with organometallic compounds. nih.gov The resulting aryl(isoquinoline)iodonium salts can then undergo nucleophilic substitution with various nucleophiles, including fluoride (B91410), acetate, and azide, to yield a range of functionalized isoquinolines in good to excellent yields (58-84%). nih.gov

For radiofluorination, these iodonium salt precursors are particularly useful. nih.govnih.gov The reaction of phenyl(isoquinoline)iodonium salts with nucleophilic [¹⁸F]fluoride ion under transition metal-free conditions provides [¹⁸F]fluoroisoquinolines with high radiochemical conversions (up to 92%). nih.gov This methodology has been successfully applied to the synthesis of the radiofluorinated natural product [¹⁸F]fluoroaspergillitine. scispace.com

The general synthesis of diaryliodonium salts can also be achieved by reacting an arene-iodoarene pair with an oxidant like m-chloroperoxybenzoic acid (mCPBA) in the presence of a strong acid such as triflic acid or toluenesulfonic acid. nih.gov

| Precursor | Reagent | Product | Yield | Reference |

| Aryl(isoquinoline)iodonium salt | Fluoride | Fluorinated isoquinoline | 54-88% | nih.gov |

| Aryl(isoquinoline)iodonium salt | Acetate | Acetoxylated isoquinoline | 58-84% | nih.gov |

| Aryl(isoquinoline)iodonium salt | Azide | Azidoisoquinoline | 58-84% | nih.gov |

| Phenyl(aspergillitine) iodonium salt | KF, 18-crown-6 | Fluoroaspergillitine | 32% | scispace.com |

Reactivity of the Isoquinoline Nitrogen Atom

The nitrogen atom of the isoquinoline ring is nucleophilic and readily undergoes alkylation and acylation reactions. rsc.orgmdpi.com Direct alkylation can be achieved by treating the isoquinoline with alkyl halides. rsc.org For instance, methylation of 8-fluoro-3,4-dihydroisoquinoline (B12937770) with methyl iodide yields the corresponding isoquinolinium derivative. mdpi.com This quaternization activates the C-1 position for subsequent nucleophilic attack. mdpi.com

N-acylation of arylethylamines is a common step in the synthesis of dihydroisoquinoline intermediates, which can then be further transformed. mdpi.com

Quaternization of the isoquinoline nitrogen with agents like benzyl (B1604629) bromide is a key step to activate the C-1 position for the introduction of substituents via Grignard reagents. mdpi.com This strategy is employed in the synthesis of 1,8-disubstituted tetrahydroisoquinolines. mdpi.com The resulting isoquinolinium salts can be reduced to the corresponding tetrahydroisoquinolines. mdpi.com The formation of N-alkyl isoquinolinium halide salts can be achieved by mixing isoquinoline with alkyl halides, sometimes in a solvent-free manner. rsc.org To address the hygroscopic nature of some halide salts, ion exchange methods can be used to form more stable tetrafluoroborate (B81430) salts. rsc.org

N-oxidation of the isoquinoline nitrogen leads to the formation of isoquinoline N-oxides. nih.govacs.org Hypervalent iodine reagents, particularly phenyliodine bis(trifluoroacetate) (PIFA), have been shown to be effective oxidants for the intramolecular oxidative cyclization of ketoximes with alkenes to produce isoquinoline N-oxides in excellent yields (up to 93%). nih.govacs.org The reaction is believed to proceed through an ionic pathway and is best performed in a non-nucleophilic fluorinated solvent like 2,2,2-trifluoroethanol (B45653) (TFE). nih.govacs.org

| Reaction | Reagent(s) | Product | Yield | Reference |

| N-Alkylation | Alkyl halide | N-alkyl isoquinolinium halide | Good to Excellent | rsc.org |

| N-Oxidation | PIFA, TFE | Isoquinoline N-oxide | up to 93% | nih.govacs.org |

Electrophilic Aromatic Substitution on the Isoquinoline Ring

The isoquinoline ring system can undergo electrophilic aromatic substitution, although the reactivity is influenced by the existing substituents and the electron-deficient nature of the pyridine (B92270) ring. The fluorine atom at the C-3 position is a deactivator for electrophilic substitution due to its strong inductive electron-withdrawing effect, but it is also a moderate π-electron donor through resonance. researchgate.net This interplay of effects can direct incoming electrophiles. In fluorobenzene, for example, electrophilic substitution is often directed to the para position. researchgate.net

In the context of substituted isoquinolines, electrophilic substitution has been observed. For example, treatment of 5-fluoro-3-N,N-bis(p-methoxybenzyl)amino-7-(trimethylsilyl)isoquinoline with iodine monochloride resulted in chlorination at the C-4 position. nih.govharvard.edu This demonstrates that even with a deactivating fluoro group, electrophilic substitution at other positions is possible, likely directed by other substituents on the ring. The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile by the π-system of the aromatic ring to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Radical Reactions and Photochemical Transformations for Further Functionalization

Radical and photochemical reactions provide alternative pathways for the functionalization of the isoquinoline scaffold, often leading to products not easily accessible through ionic pathways.

A phosphite-mediated photochemical nih.govnih.gov N to C rearrangement of N-alkylated isoquinolines has been reported to achieve meta-C–H (C4) alkylation. rsc.org This process involves the initial N-alkylation of the isoquinoline, followed by a photochemical rearrangement that proceeds via a C–N bond cleavage from a singlet excited state. rsc.org This method tolerates a variety of functional groups on both the migrating alkyl group and the isoquinoline core. rsc.org

Furthermore, radical cascade reactions have been employed for the synthesis of complex heterocyclic systems incorporating the isoquinoline motif. nih.gov For instance, a tert-butoxyl radical can initiate a cascade by attacking a sulfonothiolate to generate a sulfonyl radical, which then adds to an alkene and undergoes further cyclization and oxidation to form an isoquinolinone derivative. nih.gov

Photochemical reactions can also be used to introduce fluorinated moieties. acs.org For example, 4-diazoisoquinoline-1,3(2H,4H)-diones react with fluorinated alcohols under mild blue LED irradiation to introduce fluorinated groups via O–H insertion reactions. acs.org Visible light has also been utilized to enable the synthesis of trifluoromethylated isoquinoline scaffolds through radical addition and cyclization. nih.gov

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallography for Single-Crystal and Powder Diffraction Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a crystal, a detailed map of electron density can be generated, from which atomic positions, bond lengths, and bond angles can be calculated.

Single-crystal X-ray diffraction would unambiguously determine the molecular conformation of 3-Fluoro-5-iodoisoquinoline. For the isoquinoline (B145761) core, this analysis would confirm its planarity, which is characteristic of aromatic systems. The analysis would also provide precise measurements of the bond lengths and angles, revealing any distortions caused by the electron-withdrawing fluorine and iodine substituents.

As an illustrative example, the crystal structure of a related fluorinated tetrahydroisoquinoline derivative, (3S,4R)-4-fluoro-3-(4-methoxyphenyl)-1-oxo-2-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, was determined. nih.goviucr.org In this case, the analysis revealed a non-planar screw-boat conformation for the piperidine (B6355638) ring and established the cis conformation between the fluorine atom and a methine hydrogen. nih.goviucr.org This level of stereochemical detail is precisely what X-ray crystallography can provide.

Table 1: Illustrative Crystallographic Data for an Analogous Fluorinated Isoquinoline Derivative (Data for (3S,4R)-4-fluoro-3-(4-methoxyphenyl)-1-oxo-2-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid) nih.goviucr.org

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Conformation | Screw-boat (piperidine ring) |

| Key Dihedral Angles | Phenyl and methoxyphenyl rings inclined to the isoquinoline mean plane by 46.62 (5)° and 89.85 (4)°, respectively. nih.goviucr.org |

This interactive table showcases the type of conformational data obtained from X-ray crystallography.

Beyond the individual molecule, X-ray diffraction illuminates how molecules arrange themselves in the crystal lattice. This includes identifying non-covalent interactions like hydrogen bonds, halogen bonds, and π–π stacking, which govern the material's bulk properties.

For this compound, one would anticipate the analysis to reveal significant intermolecular interactions. The iodine atom at the 5-position could participate in halogen bonding (C-I···N or C-I···F), a directional interaction that can strongly influence crystal packing. Furthermore, C-H···F and C-H···N hydrogen bonds are expected. The planar isoquinoline rings might also stack upon one another (π–π interactions).

In the crystal structure of the aforementioned tetrahydroisoquinoline analogue, molecules are linked into chains by O—H⋯O hydrogen bonds and these chains are further connected into layers by C—H⋯F hydrogen bonds. nih.goviucr.org Similarly, analysis of other fluorinated isoquinoline sulfonamide derivatives has shown how intramolecular N—H···F hydrogen bonds can dictate molecular conformation. nih.gov These examples underscore the power of crystallography to map the complex network of interactions within a crystal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing the structure of molecules in solution. It provides information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.

The ¹H NMR spectrum of this compound would be expected to show distinct signals for each of the aromatic protons. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the nitrogen atom, the fluorine, and the iodine. For instance, the proton at C1, adjacent to the nitrogen, would likely appear at a downfield chemical shift (typically >9.0 ppm in isoquinolines). rsc.org

The ¹³C NMR spectrum would similarly show a unique resonance for each carbon atom. The carbons directly bonded to fluorine (C3) and iodine (C5) would exhibit the most significant shifts. The C-F coupling would split the C3 signal into a doublet, with a large coupling constant (¹JCF) typically in the range of 240-280 Hz, providing direct evidence of the C-F bond. jeolusa.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Predicted values based on general knowledge of substituted isoquinolines)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity / Key Couplings |

| ¹H | 6.5 - 9.5 | Doublets, triplets, or multiplets due to H-H and H-F couplings. |

| ¹³C | 90 - 165 | C3 signal would be a doublet due to large ¹JCF coupling. C5 signal would be shifted by iodine. |

This interactive table provides an estimation of the expected NMR data.

¹⁹F NMR is particularly powerful for analyzing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. magritek.com It provides a clean spectrum with a wide chemical shift range, making it highly sensitive to the local electronic environment. jeolusa.comnih.gov

For this compound, the ¹⁹F NMR spectrum would show a single resonance corresponding to the fluorine atom at the C3 position. The precise chemical shift of this signal would be characteristic of a fluorine atom on an aromatic, nitrogen-containing heterocyclic ring. Furthermore, this signal would appear as a multiplet due to couplings with nearby protons (e.g., H1 and H4), providing valuable information for structural assignment. This technique is so sensitive that it can be used to monitor reactions involving fluorinated molecules in real-time. magritek.com

While 1D NMR provides essential information, 2D NMR experiments are crucial for unambiguously assigning all signals and confirming the molecule's complete structure. ipb.pt

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling correlations, identifying which protons are adjacent to each other on the carbon skeleton. It would be used to trace the connectivity of the protons around the isoquinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to. arxiv.org This would definitively link the proton assignments from the COSY spectrum to their corresponding carbon atoms in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH). youtube.com It is the key experiment for assembling the molecular skeleton. For example, the proton at C1 would show a correlation to C8a and C3, confirming the connectivity around the nitrogen atom and its proximity to the fluorine-bearing carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for confirming regiochemistry. For this compound, a NOESY experiment could show a spatial correlation between the fluorine at C3 and the protons at C1 and C4, confirming their spatial proximity.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of every ¹H, ¹³C, and ¹⁹F signal can be achieved, thus fully defining the molecular structure in solution.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound by providing a highly accurate mass measurement of its molecular ion. This technique allows for the determination of the compound's elemental composition with a high degree of confidence, distinguishing it from other molecules with the same nominal mass.

In a typical HRMS analysis, a sample of this compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The precise m/z value obtained for the molecular ion can be compared to the theoretical exact mass calculated from the atomic masses of its constituent elements (Carbon, Hydrogen, Fluorine, Iodine, and Nitrogen).

The elemental composition of this compound is C9H5FIN. The theoretical exact mass can be calculated using the most abundant isotopes of these elements. This calculated value serves as a benchmark for experimental HRMS measurements. Any significant deviation between the measured and theoretical mass could indicate the presence of impurities or an incorrect structural assignment.

Table 1: Theoretical and Experimental Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C9H5FIN |

| Theoretical Exact Mass (Monoisotopic) | 272.9496 u |

| Experimentally Determined Mass | Data not available in public literature |

| Mass Accuracy (ppm) | Dependent on experimental data |

Note: While the theoretical mass is calculated based on the molecular formula, specific experimental HRMS data for this compound is not widely available in public-facing scientific literature. The table is presented to illustrate the application of the technique.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups. For this compound, key expected vibrational bands would include:

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds within the isoquinoline ring system would appear in the 1400-1650 cm⁻¹ range.

C-F stretching: The carbon-fluorine bond stretch is a strong absorption and is expected in the 1000-1350 cm⁻¹ region.

C-I stretching: The carbon-iodine bond vibration occurs at lower frequencies, typically in the range of 500-600 cm⁻¹.

Aromatic C-H bending: Out-of-plane bending vibrations for the substituted aromatic rings would be visible in the 650-900 cm⁻¹ region, providing clues about the substitution pattern.

Raman Spectroscopy:

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, it can provide information about vibrations that are weak or absent in the IR spectrum. For this compound, Raman spectroscopy would also be expected to show characteristic peaks for the aromatic ring vibrations and the carbon-halogen bonds.

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C/C=N | Stretching | 1400 - 1650 |

| C-F | Stretching | 1000 - 1350 |

| Aromatic C-H | Bending (out-of-plane) | 650 - 900 |

| C-I | Stretching | 500 - 600 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence emission spectroscopy, provides insights into the electronic structure and transitions within this compound.

UV-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The isoquinoline core is an aromatic system with delocalized π-electrons, which gives rise to characteristic absorption bands. The presence of the fluoro and iodo substituents can influence the position and intensity of these bands. Typically, aromatic systems like isoquinoline exhibit multiple absorption bands corresponding to π → π* transitions. The exact wavelengths of maximum absorption (λmax) would need to be determined experimentally.

Fluorescence Spectroscopy:

Fluorescence is the emission of light from a molecule after it has absorbed light. Not all molecules that absorb UV-Vis light are fluorescent. For a molecule to be fluorescent, it must have a rigid, planar structure and efficient de-excitation pathways that involve photon emission. The fluorescence spectrum is typically a mirror image of the absorption spectrum and is observed at longer wavelengths (lower energy). The fluorescence properties, including the quantum yield and lifetime, of this compound would provide further information about its excited state dynamics. The presence of the heavy iodine atom could potentially lead to quenching of fluorescence through intersystem crossing.

Table 3: Expected Electronic Spectroscopic Properties for this compound

| Spectroscopic Technique | Property Measured | Expected Observations |

| UV-Vis Absorption | Wavelengths of maximum absorption (λmax) | Multiple bands characteristic of π → π* transitions in the isoquinoline ring system. |

| Fluorescence Emission | Emission wavelength range | Potential emission at longer wavelengths than absorption, though possibly weak due to the heavy atom effect of iodine. |

Note: Specific experimental data on the UV-Vis and fluorescence spectra of this compound are not widely documented in publicly accessible sources. The information provided is based on the general spectroscopic behavior of similar aromatic and heterocyclic compounds.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties. researchgate.net For this compound, QSPR models can provide estimations of its behavior in various environments, which is crucial for predicting its fate and transport in environmental systems or its pharmacokinetic profile in biological systems. nih.govtandfonline.com

The foundation of any QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. unimore.it These descriptors are categorized based on the structural information they represent.

Topological Descriptors: These 2D descriptors are derived from the graph representation of the molecule, describing the connectivity and branching of atoms. For this compound, this would include indices that quantify its size, shape, and the arrangement of its atoms and bonds. Examples include connectivity indices and the topological polar surface area (TPSA), which is particularly important for predicting membrane permeability. semanticscholar.org Studies on other N-heterocycles have demonstrated the utility of topological descriptors in predicting biodegradability and other environmental fate properties. d-nb.info

Electronic Descriptors: These descriptors relate to the electron distribution within the molecule and are crucial for understanding its reactivity and intermolecular interactions. For this compound, the high electronegativity of the fluorine atom and the polarizability of the iodine atom significantly influence its electronic landscape. Key electronic descriptors would include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and electrostatic potential maps. nih.govresearchgate.net These descriptors are vital for predicting how the molecule will interact with biological targets or other chemical species. The introduction of a halogen atom is known to modulate these properties, which can be critical for enhancing interactions with target receptors. analis.com.my

Steric Descriptors: These 3D descriptors describe the size and shape of the molecule, which are important for understanding how it fits into a binding site or packs in a crystal lattice. For this compound, descriptors such as molecular volume, surface area, and ovality would be calculated. nih.gov The positions of the fluoro and iodo substituents on the isoquinoline ring create a specific three-dimensional shape that will govern its interactions with other molecules.

A comprehensive QSPR study on this compound would involve the calculation of a wide array of these descriptors to build robust predictive models.

| Descriptor Type | Examples for this compound | Reference |

| Topological | Connectivity Indices, Topological Polar Surface Area (TPSA) | semanticscholar.org |

| Electronic | HOMO/LUMO Energies, Dipole Moment, Electrostatic Potential | nih.govresearchgate.net |

| Steric | Molecular Volume, Surface Area, Ovality | nih.gov |

Once a set of descriptors is established, QSPR models can be developed to predict key physicochemical properties of this compound.

Solubility: Aqueous solubility is a crucial property, particularly in the context of drug development and environmental science. The introduction of halogen atoms can have varied effects on solubility. While fluorine can sometimes increase solubility through hydrogen bonding interactions, the larger iodine atom might decrease it due to its hydrophobicity. QSPR models built on datasets of halogenated compounds can provide valuable predictions of the aqueous solubility of this compound. nih.gov

pKa Modulation: The basicity of the isoquinoline nitrogen is a key characteristic that will be modulated by the electronic effects of the substituents. The electron-withdrawing nature of the fluorine atom is expected to decrease the pKa of the isoquinoline nitrogen, making it less basic. The iodine atom's effect is more complex, involving both inductive and resonance effects. Computational methods, including pKa prediction software and QSPR models based on electronic descriptors, can estimate the pKa of this compound, which is vital for understanding its ionization state at physiological pH. Studies on substituted isoquinolines have shown that electronic effects significantly influence their tautomeric equilibria and by extension, their pKa values. mdpi.com

| Physicochemical Property | Influencing Factors on this compound | Reference |

| Polarity | Nitrogen atom, Electronegative fluorine, Polarizable iodine | nih.gov |

| Solubility | Balance of polar (F, N) and hydrophobic (I, aromatic rings) groups | nih.gov |

| pKa Modulation | Electron-withdrawing fluorine, Inductive/resonance effects of iodine | mdpi.com |

Pharmacophore Modeling and Ligand-Based Design Principles for Chemical Features

Pharmacophore modeling is a cornerstone of ligand-based drug design, where a model is constructed based on the essential steric and electronic features required for a molecule to interact with a specific biological target. mdpi.com For this compound, if it were identified as a hit in a screening campaign, pharmacophore models could be developed to guide the design of more potent and selective analogs.

The process typically involves aligning a set of active compounds and identifying common features such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups. researchgate.net In the case of this compound, the isoquinoline nitrogen could act as a hydrogen bond acceptor, the aromatic rings as hydrophobic features, and the halogen atoms could participate in halogen bonding, a specific type of non-covalent interaction. analis.com.my

For instance, in studies of quinoline-based inhibitors, pharmacophore models often highlight the importance of the heterocyclic nitrogen for hydrogen bonding and the aromatic system for π-π stacking interactions. rsc.orgnih.gov A hypothetical pharmacophore model for a target interacting with this compound might include:

A hydrogen bond acceptor feature corresponding to the isoquinoline nitrogen.

A hydrophobic/aromatic feature representing the isoquinoline ring system.

A halogen bond donor feature for the iodine atom.

An additional feature representing the fluorine atom, which could be a hydrogen bond acceptor or a region of negative electrostatic potential.

These models can then be used as 3D queries to search large compound databases for new molecules with different scaffolds but the same essential pharmacophoric features. scirp.org

Virtual Screening and Computational Filtering for Scaffold Optimization

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govnih.gov If this compound were a fragment hit or part of a lead compound, virtual screening could be employed to explore the surrounding chemical space for optimization.

One approach is structure-based virtual screening, which involves docking candidate molecules into the 3D structure of the target protein. However, in the absence of a known target, ligand-based methods are employed. A pharmacophore model derived from this compound and related active compounds could be used to filter a virtual library, selecting only those molecules that match the key features. rsc.org

Following the initial virtual screening, computational filters are applied to narrow down the hits to a manageable number for experimental testing. These filters can be based on:

Drug-likeness: Rules such as Lipinski's Rule of Five are used to assess the oral bioavailability of the candidate molecules. analis.com.my

ADME/Tox Properties: Predictions of absorption, distribution, metabolism, excretion, and toxicity are used to eliminate compounds with unfavorable pharmacokinetic profiles.

Scaffold Hopping: This involves searching for new molecular scaffolds that retain the essential pharmacophoric features but have different core structures. This can lead to compounds with improved properties, such as better patentability or reduced off-target effects.

Studies on the optimization of isoquinoline derivatives have shown that modifications at various positions of the isoquinoline ring can significantly impact biological activity, and virtual screening can help to rationalize these structure-activity relationships (SAR). mdpi.com For example, if the isoquinoline core of this compound is the key scaffold, virtual screening could be used to explore different substituents at other positions to enhance binding affinity or other desired properties.

Conclusion

Retrosynthetic Analysis and Identification of Key Precursor Building Blocks

The synthesis of this compound can be approached through several strategic disconnections in a retrosynthetic analysis. The most straightforward approach involves the late-stage functionalization of a pre-formed isoquinoline core. This strategy identifies isoquinoline itself as the primary building block. The key challenge then becomes the sequential and highly regioselective introduction of a fluorine atom at the C-3 position and an iodine atom at the C-5 position.

Two primary retrosynthetic pathways can be envisioned:

Pathway A: Sequential Halogenation

Disconnection 1 (C-F bond): this compound is disconnected to reveal 5-iodoisoquinoline (B1339040) as a key precursor. This step requires a regioselective fluorination method that specifically targets the C-3 position of a C-5 substituted isoquinoline.

Disconnection 2 (C-I bond): Alternatively, the molecule is disconnected at the C-I bond, identifying 3-fluoroisoquinoline (B1619788) as the precursor. This pathway necessitates a regioselective iodination at C-5 of a 3-fluoro-substituted isoquinoline.

Pathway B: Ring Synthesis from Pre-functionalized Precursors This approach involves constructing the isoquinoline ring from simpler, appropriately substituted benzene (B151609) derivatives. For instance, a Pomeranz–Fritsch or Bischler–Napieralski type reaction could be employed. A plausible retrosynthesis might start from a 2-alkynylbenzaldehyde or a related phenethylamine (B48288) derivative already bearing the required fluoro and iodo substituents on the benzene ring. nih.govmdpi.com This method offers the advantage of installing the substituents at an early stage, but may require more complex initial starting materials.

Given the availability of robust methods for the regioselective halogenation of the isoquinoline core, Pathway A, utilizing precursors like 5-iodoisoquinoline or 3-fluoroisoquinoline, represents a more common and flexible strategy.

Stereoselective and Regioselective Fluorination Methodologies

The introduction of a fluorine atom onto the isoquinoline ring, particularly at the electron-deficient C-3 position, is a non-trivial synthetic step. Several distinct strategies have been developed to achieve this transformation.

Electrophilic Fluorination Approaches and Reagents

Electrophilic fluorination is a common method for creating C-F bonds. It utilizes reagents that deliver an electrophilic fluorine species ("F+"). For electron-deficient systems like isoquinolines, direct electrophilic aromatic substitution is challenging due to the high energy of the intermediate Wheland complex. researchgate.netacs.org

However, innovative strategies have emerged. One notable method involves the temporary dearomatization of the pyridine (B92270) ring within the isoquinoline. A practical approach for the formal meta-C–H-fluorination of isoquinolines has been developed using an oxazinoazaarene-based dearomatization strategy. acs.org In this method, the isoquinoline is first converted into a dienamine-type intermediate, which then undergoes a highly regioselective C-3 fluorination upon treatment with an electrophilic fluorine source like Selectfluor. Subsequent rearomatization delivers the 3-fluoroisoquinoline product. acs.org

Common electrophilic fluorinating agents are known for their operational simplicity and broad applicability. mdpi.com

Table 1: Common Electrophilic Fluorinating Reagents

| Reagent Name | Chemical Name | Abbreviation |

|---|---|---|

| Selectfluor | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | F-TEDA-BF₄ |

Nucleophilic Fluorination Strategies utilizing Fluoride (B91410) Sources

Nucleophilic fluorination involves the use of a fluoride ion source (e.g., KF, CsF) to displace a leaving group or to add to an electrophilic center. Due to the low reactivity of fluoride ions in organic solvents, this method often requires harsh conditions or specialized activating agents. mdpi.com

A prominent strategy for the fluorination of aromatic systems, including isoquinolines, involves the use of diaryliodonium salts. mdpi.comnih.gov In this approach, an isoquinoline derivative is first converted into an aryl(isoquinoline)iodonium(III) salt. This precursor then undergoes nucleophilic substitution with a fluoride source. nih.gov This method is particularly valuable for the synthesis of radiofluorinated compounds using [¹⁸F]fluoride for applications in positron emission tomography (PET), where high efficiency and regioselectivity are crucial. nih.gov The reaction can proceed without a transition metal catalyst, and the regioselectivity of fluoride attack (either on the isoquinoline ring or the ancillary aryl group) can be controlled by the reaction conditions. nih.gov

Direct C-H Fluorination Protocols for Isoquinoline Scaffolds

Direct C-H fluorination is an atom-economical and highly desirable strategy for synthesizing organofluorine compounds. However, achieving regioselectivity on heteroarenes like isoquinoline is a significant challenge. researchgate.netchinesechemsoc.org

Recent advances have provided pathways to selectively fluorinate the isoquinoline nucleus:

C-1 Selective Fluorination: A metal-free, visible-light-induced method has been developed for the direct C-H fluorination of isoquinolines. This protocol uses N-fluorobenzenesulfonimide (NFSI) as the fluorine source and achieves exclusive fluorination at the C-1 position in moderate to good yields. chinesechemsoc.org

Formal C-3 Selective Fluorination: As mentioned in section 2.2.1, a powerful strategy for achieving fluorination at the C-3 position involves a formal C-H functionalization via a dearomatization-rearomatization sequence. This method circumvents the inherent electronic deactivation of the C-3 position towards direct attack. acs.org

C-4 Selective Fluorination: Other strategies, such as electron-transfer-enabled concerted nucleophilic fluorination, have been successfully applied to quinolines to achieve C-4 selectivity. acs.org While not directly targeting the 3-position of isoquinoline, these innovative concepts highlight the ongoing development in the field of C-H fluorination.

Regioselective Iodination Methodologies

The introduction of an iodine atom at the C-5 position of the isoquinoline ring is typically achieved through electrophilic aromatic substitution. The choice of iodinating agent and reaction conditions is critical for achieving the desired regioselectivity.

Electrophilic Iodination of Isoquinoline Derivatives

The direct iodination of isoquinoline can lead to a mixture of products. However, a highly regioselective method has been developed that reliably yields 5-iodoisoquinoline. This protocol involves the use of N-Iodosuccinimide (NIS) as the electrophilic iodine source in the presence of a strong acid, most notably trifluoromethanesulfonic acid (TfOH). researchgate.netresearchgate.net

The mechanism relies on the dual role of the strong acid:

N-Protonation: The isoquinoline nitrogen is protonated, which deactivates the heterocyclic ring towards electrophilic attack.

Directing Effect: This deactivation enhances the electrophilic substitution on the benzene ring portion of the molecule. The attack is directed to the C-5 and C-8 positions, which are para and ortho to the C-4a/C-8a ring junction, respectively. The reaction shows a strong preference for substitution at the C-5 position. researchgate.net

Activation of NIS: The acid also facilitates the cleavage of the N-I bond in NIS, generating a more potent electrophilic iodine species. researchgate.net

This method has proven to be efficient, providing good yields and demonstrating compatibility with various functional groups. researchgate.netconsensus.app

Table 2: Regioselective C-5 Iodination of Isoquinoline

| Substrate | Reagents | Solvent | Yield of 5-iodoisoquinoline | Reference(s) |

|---|

Other iodination systems, such as those employing elemental iodine or iodine monochloride, have also been used for isoquinolines, though the regioselectivity can vary depending on the specific conditions and substituents present on the ring. rsc.orgorganic-chemistry.org For instance, under certain radical conditions, iodination can be directed to the C-4 position. rsc.org

An in-depth examination of the synthetic pathways leading to this compound reveals a landscape of strategic chemical transformations. The precise placement of both a fluorine and an iodine atom on the isoquinoline scaffold requires a nuanced approach, leveraging both classical and modern synthetic methodologies. This article focuses exclusively on the strategic synthetic methodologies for obtaining this specific compound, structured around key chemical principles and reactions.

Role As a Precursor for Advanced Chemical Scaffolds and Chemical Probes

Design and Synthesis of Diversely Functionalized Isoquinoline (B145761) Derivatives

The synthetic utility of 3-fluoro-5-iodoisoquinoline lies in the differential reactivity of its carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-fluorine (C-F) bond in transition metal-catalyzed cross-coupling reactions. This reactivity difference allows for the selective modification of the 5-position while leaving the 3-fluoro substituent intact. Subsequently, the fluorine atom can be replaced through nucleophilic aromatic substitution (SNAr) reactions, providing a pathway to di-substituted isoquinoline derivatives.

This strategic, two-stage functionalization approach facilitates the synthesis of a wide array of isoquinoline derivatives. nih.govrsc.orgrsc.org Palladium-catalyzed cross-coupling reactions are particularly effective for modifying the 5-position. nih.gov Commonly employed methods include:

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with boronic acids or esters to form new carbon-carbon bonds, allowing for the introduction of various aryl or heteroaryl groups. wikipedia.orgorganic-chemistry.orglibretexts.org

Sonogashira Coupling: This method involves the coupling of the aryl iodide with terminal alkynes, leading to the formation of arylalkynes, which are important structures in many bioactive molecules. wikipedia.orgorganic-chemistry.orglibretexts.orgsoton.ac.uk

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl iodide with a wide range of primary or secondary amines, amides, or other nitrogen-containing nucleophiles. wikipedia.orgjk-sci.comlibretexts.orgorganic-chemistry.org

The table below summarizes the key cross-coupling reactions that can be selectively performed at the C5-Iodo position of this compound.

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |

| Suzuki-Miyaura Coupling | R-B(OH)₂ or R-B(OR')₂ | C-C (Aryl-Aryl) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃) |

| Sonogashira Coupling | R-C≡CH | C-C (Aryl-Alkynyl) | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Amine Base |

| Buchwald-Hartwig Amination | R¹R²NH | C-N (Aryl-Amino) | Pd(0) or Pd(II) catalyst, Phosphine (B1218219) Ligand, Strong Base (e.g., NaOt-Bu) |

Once the 5-position is functionalized, the less reactive 3-fluoro group can be targeted for substitution, typically under more forcing conditions, to complete the synthesis of diversely functionalized isoquinolines. nih.govresearchgate.netnih.gov

Exploitation of this compound as a Privileged Scaffold for Molecular Scaffolding

The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. nih.govmdpi.com These scaffolds provide a structural basis for the design of compound libraries aimed at discovering new bioactive agents. The isoquinoline ring system is widely recognized as a privileged structure, forming the core of numerous natural products and synthetic drugs with a broad spectrum of pharmacological activities. nih.govrsc.orgrsc.orgresearchgate.net

This compound is an exemplary privileged scaffold for several reasons:

Inherent Biological Relevance: The isoquinoline core is a well-established pharmacophore. rsc.org

Synthetic Accessibility: As detailed in the previous section, the scaffold allows for controlled and versatile diversification at two key positions.

Modulation of Physicochemical Properties: The fluorine atom can significantly influence properties such as lipophilicity, metabolic stability, and basicity (pKa) of the isoquinoline nitrogen.

Vectorial Diversity: The ability to introduce substituents at the 3- and 5-positions allows for the exploration of chemical space in different directions, which is crucial for optimizing interactions with various biological targets.

By leveraging the synthetic handles of this compound, medicinal chemists can generate large libraries of compounds where different functionalities are systematically varied at the 3- and 5-positions. This approach accelerates the discovery of novel ligands for a wide range of protein targets.

Bioisosteric Replacements and Analogue Synthesis for Modulating Molecular Properties

Bioisosterism, the replacement of a functional group within a molecule with another group of similar physical or chemical properties, is a fundamental strategy in drug design to modulate potency, selectivity, and pharmacokinetic profiles. cambridgemedchemconsulting.comnih.govpreprints.orgsilae.it this compound is an excellent starting point for creating analogues through bioisosteric replacements.

The fluorine atom itself is a classic bioisostere for hydrogen or a hydroxyl group. cambridgemedchemconsulting.comsilae.it Its small size allows it to mimic hydrogen sterically, while its high electronegativity can alter the electronic properties of the molecule, potentially improving binding affinity or blocking metabolic oxidation at that position.

The iodine at the 5-position serves primarily as a synthetic handle to introduce a wide variety of other functional groups that can act as bioisosteres for different moieties. For example, through Suzuki or Sonogashira coupling, groups can be introduced that mimic larger aromatic systems or other functional groups present in a lead compound. wikipedia.orgorganic-chemistry.org

The following table illustrates potential bioisosteric replacements that can be achieved using this compound as a precursor and their potential impact on molecular properties.

| Original Group | Bioisosteric Replacement (Introduced via C5-I) | Potential Impact on Molecular Properties |

| Phenyl | Thiophene, Pyridine (B92270) | Modulate polarity, hydrogen bonding capacity, and metabolic profile |

| Carboxylic Acid | Tetrazole | Increase metabolic stability, maintain acidic character |

| Methyl | Trifluoromethyl | Increase lipophilicity, block metabolic oxidation |

| Hydrogen | Fluorine (at C3) | Enhance binding affinity, improve metabolic stability |

This strategy allows for fine-tuning of a molecule's properties to optimize its interaction with a biological target and improve its drug-like characteristics. preprints.orgacs.org

Development of Chemical Probes for Receptor Binding Studies (e.g., affinity, selectivity without biological outcomes)

Chemical probes are selective small-molecule modulators used to investigate the function of a specific protein target in cellular or in vivo systems. rjeid.comthermofisher.com Unlike drugs, the primary goal of a chemical probe is not to elicit a therapeutic effect but to provide a tool for target validation and studying biological pathways with high precision. chemicalprobes.orgnih.gov Key characteristics of a good chemical probe include high potency, selectivity for the intended target over other proteins, and a well-defined mechanism of action. thermofisher.com

This compound is an ideal starting scaffold for the synthesis of chemical probes. nih.gov Its versatile chemistry allows for the systematic structural modifications needed to achieve the required affinity and selectivity for a given receptor. Researchers can synthesize a focused library of derivatives and screen them in binding assays to identify compounds that bind potently and selectively. The iodine atom is particularly advantageous in probe development as it can be used to attach:

Linkers: For immobilization on a solid support to create affinity chromatography tools for target protein purification.

Reporter Tags: Such as biotin (B1667282) for affinity purification or fluorescent dyes for visualization.

Reactive Groups: For creating covalent probes that permanently label the target protein.

Applications in Radiochemistry and Radiotracer Synthesis for Imaging Studies (e.g., ¹⁸F, ¹²³I, ¹²⁵I labeling)

The presence of both fluorine and iodine atoms makes this compound an exceptionally valuable precursor for the synthesis of radiotracers for molecular imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). informahealthcare.comnih.gov These techniques allow for the non-invasive visualization and quantification of biological processes at the molecular level. informahealthcare.com

¹⁸F-Labeling for PET: Fluorine-18 (¹⁸F) is the most commonly used radionuclide for PET imaging due to its favorable decay properties. ox.ac.uk Derivatives of this compound can be labeled with ¹⁸F in the final step of a synthesis. This is often achieved by first preparing a suitable precursor (e.g., a nitro or trimethylammonium derivative) via modification of the 5-iodo position, followed by a nucleophilic substitution reaction to introduce the [¹⁸F]fluoride.

¹²³I and ¹²⁵I Labeling for SPECT and Research: The iodine atom at the 5-position provides a direct site for radioiodination.

Iodine-123 (¹²³I) is a gamma-emitter used for SPECT imaging in clinical diagnostics.

Iodine-125 (¹²⁵I) is a long-lived gamma-emitter primarily used in preclinical research for in vitro assays (like radioimmunoassays) and autoradiography.

The synthesis of these radiotracers involves replacing the stable ¹²⁷I atom with a radioactive isotope, often through an oxidative iodination reaction or a metal-catalyzed exchange reaction on a suitable precursor.

The following table summarizes the application of this compound derivatives in radiotracer synthesis.

| Isotope | Imaging Modality | Half-life | Labeling Strategy |

| ¹⁸F | PET | ~110 minutes | Nucleophilic substitution on a precursor derived from the 5-iodo position. |

| ¹²³I | SPECT | ~13.2 hours | Radioiodine exchange or electrophilic substitution at the 5-position. |

| ¹²⁵I | Autoradiography, in vitro assays | ~59.4 days | Radioiodine exchange or electrophilic substitution at the 5-position. |

Emerging Research Directions and Future Perspectives in 3 Fluoro 5 Iodoisoquinoline Chemistry

Sustainable and Green Synthesis Approaches

The future synthesis of 3-fluoro-5-iodoisoquinoline and its derivatives will likely be guided by the principles of green chemistry, aiming to reduce waste, avoid hazardous reagents, and improve energy efficiency. rsc.org Traditional methods for synthesizing isoquinolines often involve harsh conditions and toxic reagents. rsc.org Modern approaches are shifting towards more environmentally benign alternatives. rsc.org

Solvent-Free and Aqueous Synthesis: One promising direction is the adoption of solvent-free reaction conditions or the use of green solvents like water. rsc.orgtandfonline.com For instance, multicomponent reactions performed under solvent-free conditions have been shown to produce isoquinazoline derivatives in high yields with easy product separation. tandfonline.com Similarly, the use of water as a solvent, facilitated by catalysts like KF/Clinoptilolite nanoparticles, has been successful in synthesizing pyrido-[2,1-a]-isoquinoline derivatives. rsc.org These methodologies reduce reliance on volatile organic compounds, aligning with green chemistry goals.

Photocatalysis: Visible-light photocatalysis is emerging as a powerful tool for isoquinoline (B145761) synthesis, offering mild, metal-free, and environmentally friendly reaction conditions. nih.gov For example, a photocatalytic method using the organic photocatalyst 4CzIPN has been developed for the synthesis of amide-functionalized isoquinoline-1,3-diones. nih.gov This approach avoids the need for transition-metal catalysts and harsh oxidants. rsc.org The application of photocatalysis to construct the this compound core or to functionalize it could significantly improve the sustainability of its synthesis.

| Green Synthesis Strategy | Potential Application to this compound | Key Advantages |

| Solvent-Free Reactions | Direct synthesis from precursors without a solvent medium. | Reduced waste, simplified purification, lower environmental impact. tandfonline.com |

| Aqueous Media Synthesis | Utilizing water as a solvent with appropriate catalysts. | Environmentally benign, safe, and cost-effective. rsc.org |

| Photocatalysis | Metal-free, visible-light-induced cyclization or functionalization. | Mild conditions, high atom economy, energy-efficient. nih.gov |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reactions. | Rapid reaction times, higher yields, improved energy efficiency. nih.gov |

Flow Chemistry Methodologies for Scalable Synthesis

For the potential large-scale production of this compound, flow chemistry presents a significant advantage over traditional batch processing. mtak.hu Continuous flow methods offer enhanced safety, better process control, and straightforward scalability. springerprofessional.denih.gov This technology is particularly well-suited for handling hazardous reagents or intermediates and for optimizing reaction conditions with high precision. cam.ac.uk

The synthesis of heterocyclic compounds, including isoquinolines, has been successfully translated to continuous flow systems. mtak.hubohrium.com These systems allow for rapid heating and cooling, precise control of residence time, and efficient mixing, which can lead to higher yields and purities compared to batch reactions. wiley-vch.detechnologynetworks.com For a multi-step synthesis that might be required for a polysubstituted molecule like this compound, a telescoped flow process could be designed, where multiple reaction steps are connected in sequence without the need for intermediate purification. mtak.hu This approach significantly improves efficiency and reduces waste. mtak.hu

| Feature of Flow Chemistry | Advantage for this compound Synthesis |

| Enhanced Heat Transfer | Allows for precise temperature control, minimizing side reactions. wiley-vch.de |

| Improved Mass Transfer | Efficient mixing leads to faster reaction rates and higher yields. bohrium.com |

| Increased Safety | Small reactor volumes minimize the risk associated with hazardous reagents or exothermic reactions. springerprofessional.de |

| Scalability | Production can be scaled up by running the system for longer periods or by parallelization. technologynetworks.comresearchgate.net |

| Automation & Integration | Can be combined with in-line analysis and purification for streamlined production. nih.gov |

Photo- and Electrocatalytic Methodologies for Selective Functionalization

Photo- and electrocatalysis offer powerful and sustainable strategies for the selective functionalization of heterocyclic compounds like isoquinoline. rsc.orgrsc.org These methods allow for C-H functionalization reactions under mild conditions, often avoiding the need for pre-functionalized substrates and harsh reagents. acs.orgnih.gov

For this compound, these techniques could be used to introduce additional functional groups at specific positions on the isoquinoline ring. The inherent electronic properties of the isoquinoline nucleus, modulated by the fluoro and iodo substituents, would direct the regioselectivity of these reactions.

Photoredox Catalysis: Visible-light photoredox catalysis can generate radical intermediates that undergo Minisci-type reactions with protonated heteroarenes. acs.org This could enable the introduction of alkyl, acyl, or other groups at electron-deficient positions of the this compound core. nih.govresearchgate.net

Electrocatalysis: Electrochemical methods provide an oxidant- and reductant-free approach to generate reactive intermediates for C-H functionalization. rsc.org By controlling the electrode potential, high selectivity can be achieved. This could be particularly useful for the late-stage functionalization of complex derivatives of this compound. nih.gov

| Methodology | Potential Functionalization of this compound | Advantages |

| Photoredox Catalysis | C-H alkylation, acylation, or arylation at various positions. acs.org | Mild reaction conditions, high functional group tolerance, avoids harsh oxidants. nih.gov |

| Electrocatalysis | Selective C-H amination, oxygenation, or halogenation. rsc.org | Green (uses electricity), high selectivity, avoids stoichiometric reagents. |

| Combined Photo/Electro-catalysis | Unlocking novel reactivity pathways for complex functionalizations. rsc.org | Synergistic effects can lead to higher efficiency and unique selectivities. |

Development of Novel Organometallic Complexes and Coordination Chemistry

Isoquinoline and its derivatives are well-known N-heterocyclic ligands in coordination chemistry. tandfonline.com The presence of both a fluorine and an iodine atom in this compound offers unique electronic and steric properties that could be exploited in the design of novel organometallic complexes.

The nitrogen atom's lone pair allows it to coordinate to a wide range of metal centers, while the halogen substituents can modulate the ligand's donor-acceptor properties. amerigoscientific.com The electron-withdrawing nature of the fluorine atom would decrease the basicity of the nitrogen, affecting the strength of the metal-ligand bond. The iodine atom, on the other hand, can participate in halogen bonding, potentially leading to the formation of supramolecular structures.

Complexes of this compound with transition metals like cobalt, nickel, copper, or rhodium could find applications in catalysis. tandfonline.comnih.govnih.gov For example, rhodium(III) complexes are known to catalyze C-H activation and annulation reactions for the synthesis of functionalized isoquinolines. mdpi.comresearchgate.net The specific ligand properties of this compound could fine-tune the catalytic activity and selectivity of such complexes.

Applications in Advanced Materials Science

The unique electronic and photophysical properties of isoquinoline derivatives make them attractive building blocks for advanced materials. nih.govamerigoscientific.com The incorporation of fluorine and iodine into the isoquinoline scaffold is a promising strategy for tuning these properties for specific applications in organic electronics and optics.

Organic Electronics: The electron-withdrawing fluorine atom and the heavy, polarizable iodine atom in this compound can significantly influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This makes it a potential component for organic semiconductors. nih.gov By incorporating this scaffold into larger conjugated systems, it may be possible to develop materials with tailored charge transport properties for use in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).

Optical Properties: Many isoquinoline derivatives exhibit interesting photophysical properties, such as fluorescence. rsc.org The substitution pattern of this compound is expected to influence its absorption and emission spectra. The heavy iodine atom could promote intersystem crossing, potentially leading to phosphorescent materials suitable for organic light-emitting diodes (OLEDs). Furthermore, the ability of the iodine to participate in halogen bonding could be used to control the solid-state packing of molecules, which in turn affects their bulk optical properties. amerigoscientific.com

Q & A

What are the key synthetic routes for preparing 3-fluoro-5-iodoisoquinoline, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis of this compound typically involves halogenation and nucleophilic substitution. A common approach is:

- Step 1: Iodination of a fluorinated isoquinoline precursor using iodine monochloride (ICl) in chloroform at 0–5°C to introduce iodine at the 5-position .

- Step 2: Fluorination via nucleophilic aromatic substitution (SNAr) using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 80–100°C .

Optimization Parameters:

How can researchers validate the structural identity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Peaks at δ 8.5–9.0 ppm (aromatic protons) and δ 5.5–6.0 ppm (C-F coupling) confirm fluorine substitution .

- ¹³C NMR: Signals for iodine-bearing carbons appear downfield (~140 ppm) .

- Mass Spectrometry (HRMS): Exact mass matching [M+H]+ (e.g., 288.9322 for C₉H₅FIN⁺) ensures molecular integrity .

- Elemental Analysis: Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.3% tolerance) .

What experimental designs are recommended for evaluating the biological activity of this compound derivatives?

Methodological Answer:

- In Vitro Assays:

- Anticancer Activity: Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination. Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO) .

- Antimicrobial Screening: Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC (minimum inhibitory concentration) measurements .

- Dose-Response Curves: Use 6–8 concentrations in triplicate to calculate EC₅₀ values. Normalize data to untreated controls .

How can structure-activity relationship (SAR) studies be structured to optimize this compound derivatives?

Advanced Research Focus:

-

Variable Substituents: Compare analogs with halogens (Cl, Br) or methyl groups at positions 3 and 5.

-

Data Analysis:

Derivative IC₅₀ (µM, MCF-7) LogP Notes 3-F,5-I (parent) 12.0 2.8 Baseline activity 3-Cl,5-I 8.5 3.1 Increased lipophilicity → higher potency 3-F,5-Br 18.2 2.5 Reduced halogen size → lower activity -

Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., topoisomerase II) .

What strategies mitigate discrepancies in reported biological activity data for halogenated isoquinolines?

Advanced Research Focus:

- Source of Variability:

- Cell Line Heterogeneity: Use standardized cell lines (e.g., ATCC-certified) and passage numbers .

- Solubility Differences: Pre-solubilize compounds in DMSO (<0.1% final concentration) to avoid precipitation .

- Statistical Approaches: Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare replicates. Report p-values and confidence intervals .

How can reaction conditions be optimized to scale up this compound synthesis without compromising yield?

Methodological Answer:

-

Key Parameters:

- Catalyst Loading: Reduce Pd catalyst (e.g., from 5 mol% to 2 mol%) in cross-coupling steps to lower costs while maintaining >85% yield .

- Workup Efficiency: Replace column chromatography with recrystallization (e.g., ethanol/water) for greener purification .

-

Scale-Up Challenges:

Lab Scale (1 g) Pilot Scale (100 g) Yield: 80% Yield: 72% Purity: 98% (HPLC) Purity: 95% (HPLC) Mitigate by optimizing stirring rate and cooling gradients .

What computational tools are suitable for predicting the physicochemical properties of this compound?

Advanced Research Focus:

- Software:

- Validation: Cross-check predictions with experimental data (e.g., HPLC retention times correlate with logP) .

How should researchers document synthetic procedures to ensure reproducibility?

Methodological Answer:

- Detailed Protocols: Include exact molar ratios, solvent grades, and equipment specifications (e.g., "anhydrous DMSO stored over molecular sieves") .

- Supporting Information: Provide NMR spectra, HRMS data, and purity certificates in supplementary files .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.